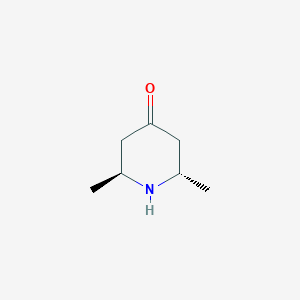

Trans-2,6-dimethyl-4-oxo-piperidine

Übersicht

Beschreibung

Trans-2,6-dimethyl-4-oxo-piperidine: is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a ketone group at the 4 position in the piperidine ring. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Anodic Oxidation and Cobalt-Catalyzed Carbonylation: One method involves the anodic oxidation of methyl (S)-N-benzoylpipecolate followed by cobalt-catalyzed carbonylation to obtain trans-(2S,6S)-teneraic acid, which can be further processed to yield Trans-2,6-dimethyl-4-oxo-piperidine.

Reduction of 2,6-Dimethylpyridine: Another common method is the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation techniques.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) to ensure high yield and purity.

Analyse Chemischer Reaktionen

Acid-Mediated Cyclization

Recent studies have highlighted an acid-mediated 6-endo-trig cyclization process as an effective method for synthesizing trans-4-oxopiperidines from amine-substituted enones. This reaction demonstrates notable stereoselectivity, favoring the formation of trans isomers under specific conditions.

Table 1: Optimization of Acid-Mediated Cyclization

| Entry | HCl (equiv.) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 20 | 1 | 58 |

| 2 | 5 | 20 | 1 | — |

| 3 | 0.5 | 20 | 3 | 40 |

| 4 | 1 | 0 to 20 | 2 | 75 |

| 5 | 1 | -78 to 20 | 2 | 82 |

The results indicate that lower amounts of acid lead to better yields and that reaction time plays a crucial role in product selectivity, with a reaction time of around two hours yielding optimal results.

Mechanistic Insights

The mechanism behind the formation of trans-2,6-dimethyl-4-oxo-piperidine involves an initial cyclization followed by potential epimerization under acidic conditions. The trans isomer is identified as the kinetic product, which can convert to the more stable cis isomer over time through retro-conjugate addition reactions .

Reactivity with Electrophiles

This compound exhibits reactivity towards various electrophiles, enabling further functionalization:

-

Nucleophilic Substitution : The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.

-

Addition Reactions : The carbonyl group at position four can participate in nucleophilic addition reactions, forming alcohols or other derivatives upon treatment with suitable nucleophiles such as Grignard reagents or organolithium compounds.

Formation of Derivatives

The compound can also serve as a precursor for synthesizing various derivatives through:

-

Reduction : Reduction of the ketone functionality can yield alcohol derivatives.

-

Condensation Reactions : The presence of the nitrogen atom allows for condensation reactions with aldehydes or ketones to form imines or enamines.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity relevant to therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Complex Molecules

Trans-2,6-dimethyl-4-oxo-piperidine serves as a valuable building block in organic synthesis. Its chiral nature enables its use in asymmetric synthesis, allowing for the creation of complex molecules with specific stereochemistry. This is particularly useful in the pharmaceutical industry where enantiomerically pure compounds are often required for drug efficacy.

Reactivity and Functionalization

The compound can undergo various chemical reactions, including:

- Oxidation : Introducing additional functional groups.

- Reduction : Converting the oxo group to a hydroxyl group.

- Substitution : Replacing the methyl groups with other alkyl or aryl groups.

These reactions facilitate the development of derivatives with tailored properties for specific applications.

Biological Applications

Enzyme Interaction Studies

this compound is utilized in biological research to study enzyme interactions and receptor binding. Its structure allows researchers to explore how similar compounds behave in biological systems, contributing to our understanding of metabolic pathways and potential therapeutic targets.

Antimycobacterial Activity

Research has indicated that derivatives of this compound exhibit antimycobacterial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, highlighting their potential in developing treatments for tuberculosis.

Medicinal Applications

Drug Development

The compound is being investigated as a precursor for synthesizing pharmaceutical agents. Its derivatives may possess therapeutic properties relevant to various diseases, including cancer and bacterial infections. Research into structure-activity relationships (SAR) has provided insights into how modifications can enhance biological activity.

Antioxidant Properties

this compound has been shown to possess antioxidant activity. It can inhibit lipid peroxidation, making it a candidate for therapeutic agents against oxidative stress-related diseases such as dementia and ischemic conditions .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is used in producing specialty chemicals. Its unique properties make it suitable for applications in polymer synthesis and material science.

Food and Plastics Preservation

The antioxidant properties of this compound allow it to be used as an additive in food products and plastics to prevent oxidation and degradation over time .

Case Studies

- Antimycobacterial Activity Study : A study demonstrated that derivatives of this compound achieved up to 72% inhibition against Mycobacterium tuberculosis, showcasing its potential as an antimycobacterial agent.

- Pharmacological Investigations : Research into related piperidine derivatives highlighted their use as precursors in drug development with promising therapeutic effects against various diseases.

- Structure-Activity Relationship Analysis : Investigations into how different substituents on piperidine derivatives influence biological activity have been critical for designing more effective therapeutic agents.

Wirkmechanismus

The mechanism of action of Trans-2,6-dimethyl-4-oxo-piperidine involves its interaction with various molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing biochemical pathways through its derivatives. The exact mechanism depends on the specific application and the nature of the derivatives formed.

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethylpiperidine: A related compound with similar structural features but without the ketone group.

trans-3-Alkyl-4-aminopiperidines: Compounds with similar piperidine rings but different substituents.

Uniqueness:

- The presence of the ketone group at the 4 position in Trans-2,6-dimethyl-4-oxo-piperidine makes it unique compared to other piperidine derivatives.

- Its specific stereochemistry (trans configuration) also contributes to its distinct chemical and physical properties.

Biologische Aktivität

Trans-2,6-dimethyl-4-oxo-piperidine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including acid-mediated cyclization of amine-substituted enones. This process has demonstrated high yields and selectivity for the trans isomer under specific conditions. For instance, a study reported a 3:1 ratio of trans to cis isomers during synthesis, indicating that the trans form is the kinetic product formed initially but can convert to the more stable cis form over time .

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Enzyme Inhibition:

- The compound has shown potential as an inhibitor of specific enzymes, particularly in the context of farnesyltransferase (FTase) inhibition. A related piperidine series was found to inhibit FTase with an IC50 value as low as 1.9 nM, suggesting that structural modifications can significantly enhance potency .

2. Receptor Binding:

- This compound serves as a model compound for studying interactions with receptors and enzymes due to its unique piperidine structure. Its ability to bind selectively to certain targets may lead to varied biological effects depending on the specific application.

3. Neuroprotective Effects:

- Recent studies have indicated that piperidine derivatives, including this compound, may influence neuroprotective pathways. In silico studies suggest potential anti-Parkinsonian and anti-dyskinetic activities associated with neurodegenerative processes .

The mechanisms through which this compound exerts its effects involve interactions with various molecular targets:

- Enzyme Interaction: The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The specific pathways depend on the nature of the target molecules involved.

- Histone Methylation Regulation: Some studies have linked piperidine derivatives to modulation of histone methylation processes, which are crucial for gene expression regulation. This suggests a role in epigenetic modifications that could impact cellular functions .

Case Studies and Research Findings

Several research articles have documented findings related to this compound:

Eigenschaften

IUPAC Name |

(2S,6S)-2,6-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOYMNCAWSORG-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C[C@@H](N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.